molecular formula C21H25N3O3 B2458845 1-(4-Methoxyphenethyl)-3-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)urea CAS No. 955236-07-4

1-(4-Methoxyphenethyl)-3-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)urea

Cat. No. B2458845
CAS RN: 955236-07-4
M. Wt: 367.449
InChI Key: CDBVJYRBHCVRMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methoxyphenethyl)-3-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)urea, also known as MPMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPMP is a urea derivative that has been synthesized and studied extensively for its biochemical and physiological effects.

Scientific Research Applications

Neuropeptide Y5 Receptor Antagonists

1-(4-Methoxyphenethyl)-3-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)urea derivatives have been explored for their potential as neuropeptide Y5 receptor antagonists. Research focused on optimizing the in vitro potency by modifying the stereochemistry, phenylethyl segment, urea portion, and phenoxyphenyl group of the molecule. This led to the identification of compounds with IC50 values less than 0.1 nM at the NPY5 receptor, showcasing their potential for further development in related therapeutic areas (Fotsch, Sonnenberg, Chen, Hale, Karbon, & Norman, 2001).

Crystal Structure Analysis

The crystal structure of compounds related to 1-(4-Methoxyphenethyl)-3-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)urea, such as metobromuron (a phenylurea herbicide), has been studied to understand the molecular conformation and interactions within the crystal lattice. Such analyses provide insights into the physical properties and potential applications of these compounds in various fields, including materials science and drug design (Kang, Kim, Kwon, & Kim, 2015).

Directed Lithiation

Directed lithiation of compounds containing the 4-methoxyphenethyl group, similar to 1-(4-Methoxyphenethyl)-3-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)urea, has been explored for synthetic applications. This process allows for the introduction of various substituents at specific positions of the molecule, opening up pathways for the synthesis of diverse derivatives with potential applications in medicinal chemistry and materials science (Smith, El‐Hiti, & Alshammari, 2013).

Acetylcholinesterase Inhibition

Research into flexible urea derivatives, including those with structural similarities to 1-(4-Methoxyphenethyl)-3-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)urea, has shown potential for the inhibition of acetylcholinesterase. This enzyme is a target for the treatment of conditions such as Alzheimer's disease, and the development of effective inhibitors is of significant interest in the field of neuropharmacology (Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995).

properties

IUPAC Name

1-[2-(4-methoxyphenyl)ethyl]-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3/c1-27-19-9-7-16(8-10-19)11-12-22-21(26)23-14-17-13-20(25)24(15-17)18-5-3-2-4-6-18/h2-10,17H,11-15H2,1H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDBVJYRBHCVRMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)NCC2CC(=O)N(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxyphenethyl)-3-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)urea

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